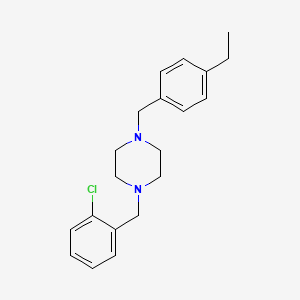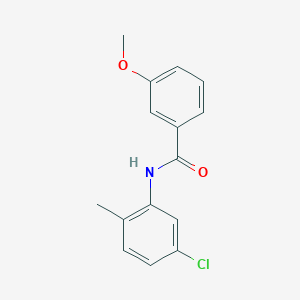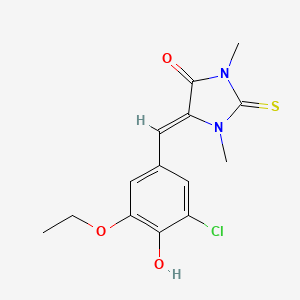
1-(4-bromophenyl)ethanone O-1-naphthoyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)ethanone O-1-naphthoyloxime, commonly known as JWH-015, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the JWH series of synthetic cannabinoids, which were first synthesized by John W. Huffman in the 1990s. JWH-015 has been found to have a high affinity for the cannabinoid receptor CB2, which is primarily expressed in immune cells and may play a role in inflammation and pain regulation.
Wirkmechanismus
JWH-015 exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to reduce inflammation and pain in various animal models. JWH-015 has also been found to have a lower affinity for the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
JWH-015 has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, and to have neuroprotective effects in animal models of neurological disorders. Additionally, JWH-015 has been found to modulate the immune response and may have potential in the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using JWH-015 in lab experiments is its high affinity for the CB2 receptor, which allows for selective targeting of immune cells. Additionally, JWH-015 has been found to have low toxicity and is relatively easy to synthesize. However, one limitation of using JWH-015 is its potential for off-target effects, as it may also bind to other receptors in addition to the CB2 receptor.
Zukünftige Richtungen
There are several potential future directions for research on JWH-015. One area of interest is its potential in the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to better understand the mechanisms underlying JWH-015's neuroprotective effects and to determine its potential in the treatment of neurological disorders such as Parkinson's disease. Finally, studies are needed to evaluate the safety and efficacy of JWH-015 in clinical trials.
Synthesemethoden
The synthesis of JWH-015 involves the reaction of 1-(4-bromophenyl)ethanone with 1-naphthoyl chloride in the presence of a base such as triethylamine. The resulting product is then converted to the oxime form using hydroxylamine hydrochloride. The final product is obtained through recrystallization in a suitable solvent.
Wissenschaftliche Forschungsanwendungen
JWH-015 has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders such as arthritis. Additionally, JWH-015 has been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease.
Eigenschaften
IUPAC Name |
[(E)-1-(4-bromophenyl)ethylideneamino] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c1-13(14-9-11-16(20)12-10-14)21-23-19(22)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,1H3/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXQIHOXCHVIHV-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)
![methyl 4-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B5804150.png)




![4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5804209.png)

![4-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804226.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)

![1-ethyl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B5804246.png)
![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)